molecular formula C29H34N2O5 B15182848 1H-Indole-4-methanol, alpha-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, (R*,R*)-, monobenzoate (salt) CAS No. 133994-52-2

1H-Indole-4-methanol, alpha-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, (R*,R*)-, monobenzoate (salt)

Cat. No.: B15182848
CAS No.: 133994-52-2
M. Wt: 490.6 g/mol
InChI Key: LZIXELIVWOWCDN-CQWFHMBZSA-N
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Description

1H-Indole-4-methanol, alpha-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, (R*,R*)-, monobenzoate (salt) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-4-methanol derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles.

    Grignard Reaction:

    Protection and Deprotection Steps: Protecting groups may be used to protect sensitive functional groups during the synthesis and are later removed.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.

    Continuous Flow Chemistry: This method can be used for large-scale production and offers advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-4-methanol derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can convert the methanol group to a carbonyl group.

    Reduction: Reduction reactions can be used to modify the indole ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield an aldehyde or ketone, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole-4-methanol derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for their potential use as therapeutic agents in various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-4-methanol derivatives depends on their specific structure and functional groups. Generally, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved can include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-methanol: Another indole derivative with similar structural features but different biological activities.

    1H-Indole-2-carboxylic acid: A compound with a carboxylic acid group instead of a methanol group.

Uniqueness

1H-Indole-4-methanol, alpha-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, (R*,R*)-, monobenzoate (salt) is unique due to its specific substitution pattern and the presence of the monobenzoate salt, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

133994-52-2

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

benzoic acid;(2R)-1-(tert-butylamino)-3-[2-[(R)-hydroxy(1H-indol-4-yl)methyl]phenoxy]propan-2-ol

InChI

InChI=1S/C22H28N2O3.C7H6O2/c1-22(2,3)24-13-15(25)14-27-20-10-5-4-7-18(20)21(26)17-8-6-9-19-16(17)11-12-23-19;8-7(9)6-4-2-1-3-5-6/h4-12,15,21,23-26H,13-14H2,1-3H3;1-5H,(H,8,9)/t15-,21-;/m1./s1

InChI Key

LZIXELIVWOWCDN-CQWFHMBZSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC=C1[C@@H](C2=C3C=CNC3=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(C2=C3C=CNC3=CC=C2)O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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